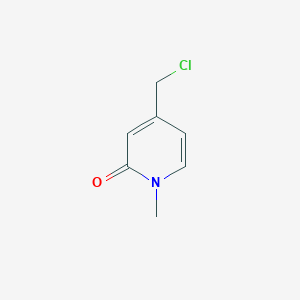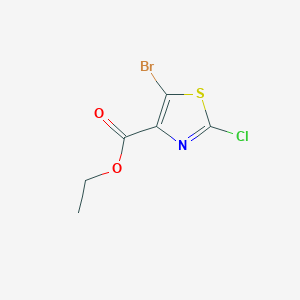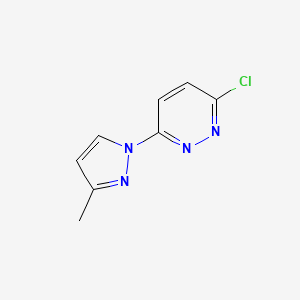
4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one
Descripción general
Descripción
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It could involve a step-by-step breakdown of the synthesis process, including the starting materials, reagents, catalysts, and conditions used in each step .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the precise three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions, and any catalysts that might affect its reactivity .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .Aplicaciones Científicas De Investigación
Scaffold for Organic Synthesis : 1,4-Dihydropyridine is a ubiquitous scaffold in organic synthesis and medicinal chemistry, utilized for its ability to act as a hydrogen transfer reagent, thus emulating reducing agents like NAD(P)H. A study by Borgarelli et al. (2022) detailed the synthesis of a dihydropyridine derivative, which allows for further derivatization to create new 1,4-dihydropyridine molecules (Borgarelli et al., 2022).
Rearrangement Reactions : The base-catalysed reaction of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate leads to derivatives of both 4H- and 3H-azepines, as described by Anderson and Johnson (1966). This rearrangement reaction is reversible by hydrochloric acid, highlighting the compound's reactivity (Anderson & Johnson, 1966).
Structural Analysis : Fossheim et al. (1982) conducted X-ray diffraction methods to determine the molecular structures of various 1,4-dihydropyridine derivatives. The study revealed differences in molecular structure influenced by the position of the substituent in the 4-phenyl ring (Fossheim et al., 1982).
Efficient Synthesis Methods : Mirza-Aghayan et al. (2009) reported an efficient synthesis of 1,4-dihydropyridine derivatives using a one-pot cyclocondensation reaction. This method is noted for its short reaction times and high yields, demonstrating the compound's utility in efficient chemical synthesis (Mirza-Aghayan et al., 2009).
Investigation of Rearrangements : Gill et al. (1968) explored the rearrangements caused by sodium t-butoxide on certain N-substituted 4-chloromethyl-1,4-dihydropyridines, revealing the existence of two types of intermediate compounds. This study provides insight into the complex chemistry of dihydropyridine derivatives (Gill et al., 1968).
Biological Activities : According to a 1998 study by Anderson, 1,4-dihydropyridines are characterized by ester substitutes and exhibit a range of biological activities, including coronary activity. They have applications as coronary dilators and antihypertensives, among other uses (Anderson, 1998).
Synthesis of Natural Products : Sharma and Singh (2017) highlighted the significance of 1,4-dihydropyridine (DHP) towards the synthesis of several drug molecules and natural products like alkaloids. The study collates various methodologies used for the synthesis of DHPs (Sharma & Singh, 2017).
Ring Expansion Studies : Bullock et al. (1972) prepared methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and studied its rearrangement to various derivatives, demonstrating the compound's utility in creating new chemical structures (Bullock et al., 1972).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(chloromethyl)-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-9-3-2-6(5-8)4-7(9)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJRHHYKYWPOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one | |
CAS RN |
177550-41-3 | |
| Record name | 4-(chloromethyl)-1-methyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)

![3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416451.png)


![2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide](/img/structure/B1416457.png)

![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1416462.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid](/img/structure/B1416463.png)

![N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide](/img/structure/B1416469.png)

